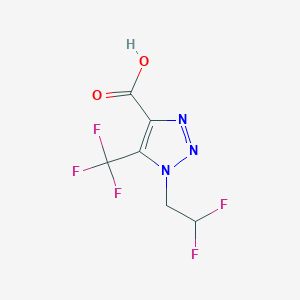

1-(2,2-Difluoroethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Synthesis and Biological Activity

Triazole derivatives, including 1-(2,2-Difluoroethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid, play a significant role in the synthesis of new drugs due to their diverse biological activities. These compounds are a focus of many research groups and companies aiming to develop novel therapeutic agents. Triazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Their structural variability allows for the exploration of different biological targets, making them vital in drug discovery and medicinal chemistry (Ferreira et al., 2013).

Synthesis and Applications

The synthesis of 1,2,3-triazole derivatives is crucial for applications in drug discovery, material science, and pharmaceutical chemistry. The stability of these compounds under acidic and basic conditions makes them ideal for interactions with biological targets. The development of eco-friendly and efficient synthesis methods for triazoles, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), has gained significant attention. These methodologies not only advance the synthesis of triazoles but also align with green chemistry principles, emphasizing energy-saving and sustainability (Kaushik et al., 2019).

Corrosion Inhibition

1,2,3-Triazole derivatives, including the specified compound, have been identified as efficient corrosion inhibitors for various metals and alloys. These compounds form molecularly well-defined layers on metal surfaces, protecting them from corrosion in aggressive media. The non-toxic and environmentally friendly nature of these derivatives, combined with their stability and efficiency as corrosion inhibitors, highlight their industrial significance (Hrimla et al., 2021).

Proton-Conducting Membranes

1,2,4-Triazole-based polymers and composites exhibit promising properties as proton-conducting membranes in fuel cells. These materials enhance the basic characteristics of electrolyte membranes, improve thermal stability, and offer high ionic conductivity under anhydrous conditions at elevated temperatures. The unique properties of 1,2,4-triazole derivatives make them suitable for the development of heat-resistant, electrochemically stable, and mechanically robust proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

properties

IUPAC Name |

1-(2,2-difluoroethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F5N3O2/c7-2(8)1-14-4(6(9,10)11)3(5(15)16)12-13-14/h2H,1H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXGSCVSZAWGKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)N1C(=C(N=N1)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoroethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-[(4-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2463134.png)

![2-[2-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2463140.png)

![2-Fluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2463144.png)

![tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate](/img/structure/B2463145.png)

![N-benzyl-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2463146.png)